(2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100) is a fully synthetic, orally bioavailable small molecule. [, , ] It is classified as a heat shock protein 90 (Hsp90) inhibitor. [, , , ] In scientific research, MPC-3100 serves as a valuable tool for investigating the role of Hsp90 in various cellular processes and disease models, particularly in the context of cancer. [, , , , , ]
MPC-3100 has a well-defined molecular structure characterized by its specific arrangement of atoms that allows it to interact effectively with Hsp90. The compound's chemical formula is C₁₈H₁₉N₅O, and its molecular weight is approximately 317.37 g/mol. The structure comprises a purine scaffold, which is critical for its binding affinity to Hsp90, facilitating the inhibition of this protein's activity .
MPC-3100 primarily functions through competitive inhibition of Hsp90, leading to the degradation of client proteins essential for tumor growth and survival. The compound's mechanism involves:
The mechanism by which MPC-3100 exerts its antitumor effects involves several key steps:
Preclinical studies have demonstrated that MPC-3100 can modulate various client proteins, indicating its broad-spectrum potential against different cancer types.
MPC-3100 possesses distinct physical and chemical properties that contribute to its efficacy:
These properties are essential for its function as an effective Hsp90 inhibitor.
MPC-3100 has significant applications in cancer research and therapy:
CAS No.: 2134602-45-0
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6
CAS No.: 4337-12-6